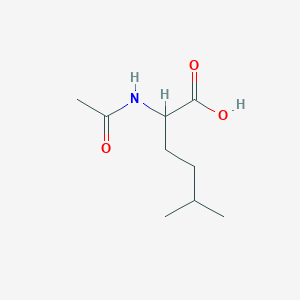

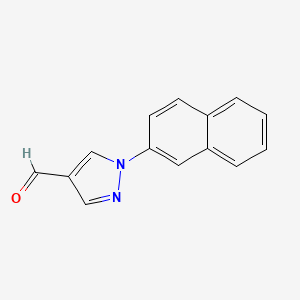

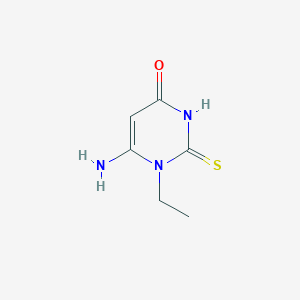

1-Naphthalen-2-ylpyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . The synthesis of a novel, powerful family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Novel Synthesis Applications

1-Naphthalen-2-ylpyrazole-4-carbaldehyde has been utilized in the novel synthesis of chemical compounds. For instance, it's involved in the synthesis of naphthopyranoisoxazoles, which are created through the oxidation of 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes. These compounds have potential applications in various chemical reactions and material science (Liaskopoulos et al., 2008).

Antimicrobial Applications

Research indicates that derivatives of 1-Naphthalen-2-ylpyrazole-4-carbaldehyde exhibit considerable antifungal activity, although their antibacterial activity is relatively lower. Specific compounds synthesized from this aldehyde have shown excellent antifungal activity against strains such as Aspergillus niger and Aspergillus flavus (Goel et al., 2014).

Catalytic Applications

Compounds derived from 1-Naphthalen-2-ylpyrazole-4-carbaldehyde have been used to form complexes with palladium, which demonstrate high catalytic activity in chemical reactions like the Suzuki reaction. This application is significant in the field of catalysis and organic synthesis (Potkin et al., 2014).

Application in Metal Complex Synthesis

The aldehyde is used in synthesizing novel Schiff-base ligands, which are then used to form copper (II) ion complexes. These complexes are studied for their thermal, spectroscopic, and structural properties, indicating applications in materials science and coordination chemistry (Moreira et al., 2021).

Application in Quantum Chemical Analysis

This chemical is involved in the synthesis of compounds used in quantum chemical and Hirshfeld surface analysis. These analyses contribute to understanding molecular interactions and properties, which is crucial in the field of computational chemistry and material science (Sowmya et al., 2018).

Application in Fluorescent Chemosensors

1-Naphthalen-2-ylpyrazole-4-carbaldehyde derivatives have been used to synthesize fluorescent chemosensors. These sensors are particularly effective for the selective and sensitive detection of specific metal ions, highlighting their application in analytical chemistry and environmental monitoring (Asiri et al., 2018).

properties

IUPAC Name |

1-naphthalen-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-10-11-8-15-16(9-11)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTOQSZEFKUAKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C=C(C=N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399956 |

Source

|

| Record name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-2-ylpyrazole-4-carbaldehyde | |

CAS RN |

518023-77-3 |

Source

|

| Record name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)